N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

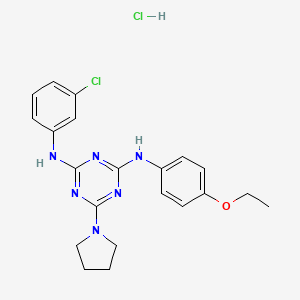

N2-(3-Chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based heterocyclic compound with a hydrochloride salt formulation. Its molecular structure features:

- 3-Chlorophenyl group: Electron-withdrawing substituent at the N2 position.

- 4-Ethoxyphenyl group: Electron-donating, lipophilic substituent at the N4 position.

- Pyrrolidin-1-yl group: A five-membered amine ring at the C6 position, enhancing solubility and conformational flexibility.

The molecular formula is C22H26Cl2N6O2, with an average molecular mass of approximately 477.34 g/mol.

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-ethoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O.ClH/c1-2-29-18-10-8-16(9-11-18)23-19-25-20(24-17-7-5-6-15(22)14-17)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZLJAHWXVJXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C21H25ClN6O2

- Molecular Weight : 428.9 g/mol

- CAS Number : 1215842-82-2

This triazine derivative features a pyrrolidine moiety and two aromatic substituents that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been placed on its activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Efficacy in Cell Lines

A study demonstrated that this compound exhibited selective growth inhibition in TNBC cells (MDA-MB231) compared to hormone-dependent cell lines (SKBR-3 and MCF-7). The compound reduced cell viability by over 50% at concentrations around 10 µM .

The compound acts as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. It has been reported to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The binding affinity to the active site of EGFR suggests that it may compete effectively with ATP, leading to reduced phosphorylation and activation of downstream signaling pathways .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary animal models have shown promising results in tumor growth inhibition. For instance, a murine model with xenografted tumors demonstrated significant tumor size reduction following treatment with the compound compared to controls .

Case Study 1: Triple-Negative Breast Cancer

In a clinical setting, a cohort of patients with advanced TNBC was treated with a regimen including this compound. Results indicated a notable decrease in tumor markers and improved patient outcomes in terms of progression-free survival .

Case Study 2: Resistance Mechanisms

Further investigation into resistance mechanisms revealed that certain mutations in EGFR could diminish the efficacy of the compound. However, combination therapies incorporating this triazine derivative showed enhanced effectiveness against resistant cancer cell lines .

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Targeted Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | TNBC | 10 | EGFR Inhibition |

| Compound B | NSCLC | 5 | Multikinase Inhibition |

| N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine | TNBC | 8 | EGFR Inhibition |

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with three structurally related triazine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- Electron-Donating vs. Withdrawing Groups: The 3-chlorophenyl group (target compound) enhances electrophilicity compared to the 3-methoxyphenyl group in , which is electron-donating. This may improve binding to electron-rich biological targets .

Steric and Conformational Effects :

Solubility and Bioavailability

- The target compound’s hydrochloride salt formulation improves solubility in aqueous media compared to neutral triazine derivatives. However, its higher molecular mass (~477 g/mol) and ethoxy group may limit passive diffusion, as per Lipinski’s rule of five .

Q & A

Q. How can researchers validate target engagement in vivo?

- Methodological Answer : Employ chemical proteomics :

- Functionalize the compound with a biotin tag for pull-down assays in tissue lysates.

- Identify bound proteins via LC-MS/MS and pathway analysis (Ingenuity IPA).

- Confirm target modulation in xenograft models using immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.